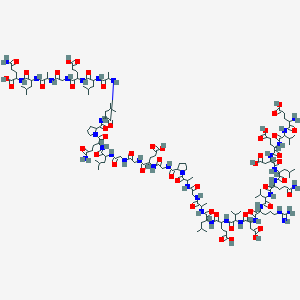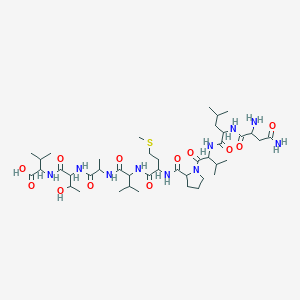
168202-46-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the chemical identifier 168202-46-8 is known as Abl Cytosolic Substrate. It is a substrate for Abelson tyrosine kinase, a protein involved in various cellular processes. This compound has a molecular formula of C64H101N15O16 and a molecular weight of 1336.58 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Abl Cytosolic Substrate is synthesized through peptide synthesis techniques. The sequence of amino acids in this compound is Glutamic acid-Alanine-Isoleucine-Tyrosine-Alanine-Alanine-Proline-Phenylalanine-Alanine-Lysine-Lysine-Lysine . The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. The process includes the use of automated peptide synthesizers, which facilitate the coupling of amino acids under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Abl Cytosolic Substrate primarily undergoes phosphorylation reactions, where a phosphate group is added to the tyrosine residue by Abelson tyrosine kinase . This reaction is crucial for studying the activity and function of the kinase.
Common Reagents and Conditions
The phosphorylation reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and occurs under physiological conditions, such as a buffered aqueous solution at a neutral pH .
Major Products Formed
The major product formed from the phosphorylation reaction is the phosphorylated form of Abl Cytosolic Substrate, which can be used to study kinase activity and signaling pathways .
Wissenschaftliche Forschungsanwendungen
Abl Cytosolic Substrate is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It serves as a tool to study the activity of Abelson tyrosine kinase and its role in cellular signaling pathways. This compound is also used in cancer research to investigate the mechanisms of kinase inhibitors and their effects on cancer cells .
Wirkmechanismus
The mechanism of action of Abl Cytosolic Substrate involves its phosphorylation by Abelson tyrosine kinase. The kinase transfers a phosphate group from ATP to the tyrosine residue of the substrate, resulting in a phosphorylated product. This phosphorylation event is a key step in various signaling pathways that regulate cell growth, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abltide: Another substrate for Abelson tyrosine kinase with a similar amino acid sequence.
Bcr-Abl Inhibitors: Compounds that inhibit the activity of the Bcr-Abl fusion protein, which is associated with certain types of leukemia.
Uniqueness
Abl Cytosolic Substrate is unique due to its specific sequence and its role as a substrate for Abelson tyrosine kinase. This specificity makes it a valuable tool for studying kinase activity and developing targeted therapies for diseases involving aberrant kinase activity .
Eigenschaften
CAS-Nummer |
168202-46-8 |
|---|---|
Molekularformel |
C₆₄H₁₀₁N₁₅O₁₆ |
Molekulargewicht |
1336.58 |
Sequenz |
One Letter Code: EAIYAAPFAKKK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)
![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)
![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)


